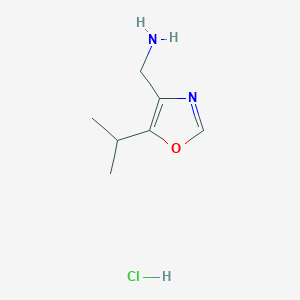
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic compound often explored in scientific research. Its unique structural attributes make it valuable for studying various chemical reactions and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of 6-methylpyridazin-3-ol, followed by the nucleophilic substitution with piperidin-1-yl-3-phenylpropan-1-one under specific reaction conditions. Typically, this involves using a suitable base like potassium carbonate in a polar solvent such as dimethylformamide (DMF), with the reaction occurring at elevated temperatures for several hours.
Industrial Production Methods: Industrial synthesis mirrors the laboratory routes but on a larger scale. Automation and continuous flow chemistry might be employed to ensure consistency and efficiency. Scale-up considerations would include solvent recovery and waste minimization strategies.
化学反応の分析
Types of Reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or dichromate.
Reduction: : Reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: : Can undergo nucleophilic substitution reactions, particularly on the pyridazinyl group.
Oxidation Reagents: : Potassium permanganate, dichromate.
Reduction Reagents: : Hydrogen gas, palladium on carbon.
Solvents: : DMF, dichloromethane.
Catalysts: : Palladium on carbon, potassium carbonate.
From Oxidation: : Formation of ketones or carboxylic acids.
From Reduction: : Alcohols or fully reduced alkanes.
From Substitution: : Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Reaction Mechanisms: : Used to study mechanistic pathways in organic synthesis.
Catalysis: : Role in catalytic processes, especially in metal-catalyzed reactions.
Biological Probing: : Utilized as a probe to understand biological processes and enzyme interactions.
Binding Studies: : Investigation of binding affinity to receptors and enzymes.
Therapeutic Potential: : Examined for its potential as a therapeutic agent in various diseases, including neurological disorders.
Material Science: : Possible applications in designing new materials with desired chemical properties.
Pharmaceutical Development: : As a precursor or intermediate in the synthesis of complex pharmaceuticals.
作用機序
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one exerts its effects primarily by interacting with specific molecular targets. These targets may include enzymes or receptors involved in signal transduction pathways. The mechanism often involves binding to the active site or allosteric modulation, leading to changes in activity or function.
Molecular Targets and Pathways:Enzymes: : Possible interaction with kinases or other regulatory enzymes.
Receptors: : Binding to neurotransmitter receptors could be studied for its potential therapeutic effects.
Signaling Pathways: : Investigation of its role in key pathways like MAPK or PI3K.
類似化合物との比較
Similar Compounds:
1-(4-(2-Pyridyl)piperidin-1-yl)-3-phenylpropan-1-one: : Shares a similar core structure but differs in the pyridine substituent.
1-(4-((2-Methylpyridin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: : Another variant with a different position of the methyl group.
1-(4-(3-Pyridyl)piperidin-1-yl)-3-phenylpropan-1-one: : Differing pyridine ring positioning.
Uniqueness: The unique feature of 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is its 6-methylpyridazinyl group, which imparts distinct reactivity and binding characteristics, setting it apart from its analogs
There you have it, a comprehensive breakdown of this compound
特性
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-9-18(21-20-15)24-17-11-13-22(14-12-17)19(23)10-8-16-5-3-2-4-6-16/h2-7,9,17H,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXHDMFFYTWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2802182.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2802186.png)
![5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2802188.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)

![9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene](/img/structure/B2802192.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2802198.png)
![[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2802199.png)
![8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802201.png)

![1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2802204.png)

